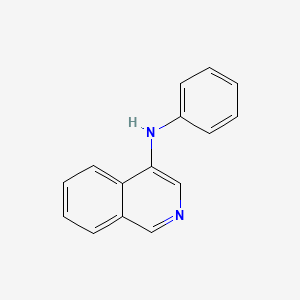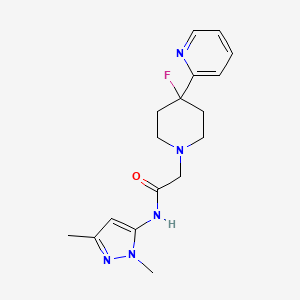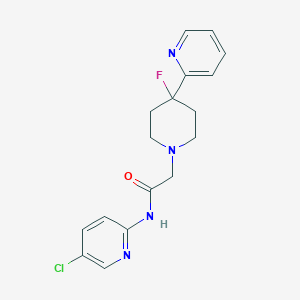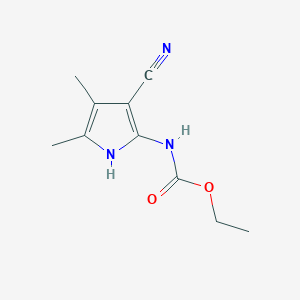
N-phenylisoquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenylisoquinolin-4-amine is a heterocyclic aromatic amine that belongs to the isoquinoline family This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-acylphenylacetonitriles with amines under microwave irradiation conditions. This method offers high selectivity, short reaction times, and does not require a catalyst . Another method involves the reaction of primary aryl amines with 1,3-diketones or β-keto-aldehydes under acidic conditions, followed by cyclodehydration to afford the isoquinoline structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are preferred to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-phenylisoquinolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
N-phenylisoquinolin-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-phenylisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . By binding to the active site of these enzymes, this compound can disrupt their activity, leading to altered cellular processes and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
N-phenylisoquinolin-4-amine can be compared with other similar compounds, such as:
N-phenylquinazolin-4-amine: Both compounds share a similar structure but differ in the position of the nitrogen atom in the ring system.
N-phenylquinoneimine: This compound has a quinoneimine scaffold and is studied for its diverse biological activities and potential as a therapeutic agent.
3-aminoisoquinolines: These compounds exhibit a wide range of pharmacological properties, including antimalarial, anticonvulsant, and anti-inflammatory activities.
This compound is unique due to its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
N-phenylisoquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-15-11-16-10-12-6-4-5-9-14(12)15/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDCQOGLAJMKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B6748456.png)
![3-chloro-6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6748463.png)
![1-[4-(5-fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-3-(1H-imidazol-2-yl)propan-1-one](/img/structure/B6748470.png)
![5-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B6748482.png)

![5-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B6748491.png)

![4-[(4-Fluoro-4-pyridin-2-ylpiperidin-1-yl)methyl]benzamide](/img/structure/B6748507.png)
![(3R)-N-[(3-methyltriazol-4-yl)methyl]-1-thiophen-2-ylsulfonylpiperidin-3-amine](/img/structure/B6748511.png)
![[4-(2,6-Dichlorophenyl)piperidin-1-yl]-(1-methyl-1,2,4-triazol-3-yl)methanone](/img/structure/B6748521.png)
![N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]-1,2-oxazolidine-2-carboxamide](/img/structure/B6748527.png)
![1-[2-[(4aS,8aR)-6-ethyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B6748530.png)
![[(4aS,8aR)-6-ethyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl]-(1-phenylpyrazol-3-yl)methanone](/img/structure/B6748535.png)

